4,6-dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine
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Overview
Description
4,6-Dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine is a stable isotope-labeled compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4,6-dihydroxypyrimidine (ADH).
Methylation: ADH is methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB).
This method is preferred over traditional methods that use toxic reagents like haloalkane and dimethyl sulfate, making it more environmentally friendly and safer for industrial production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4,6-Dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine involves its interaction with various molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: A non-labeled version of the compound.
Cytosine-1,3-15N2: Another isotopically labeled pyrimidine derivative.
1,6-Diaminohexane-15N2: A labeled diamine compound.
Uniqueness
4,6-Dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related processes in various scientific fields. Its environmentally friendly synthesis method also sets it apart from other similar compounds .
Properties
CAS No. |
1173022-18-8 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
4,6-dimethoxy(1,3-15N2)pyrimidin-2-(15N)amine |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i7+1,8+1,9+1 |
InChI Key |
LVFRCHIUUKWBLR-ULEDQSHZSA-N |
Isomeric SMILES |
COC1=CC(=[15N]C(=[15N]1)[15NH2])OC |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC |
Origin of Product |
United States |
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